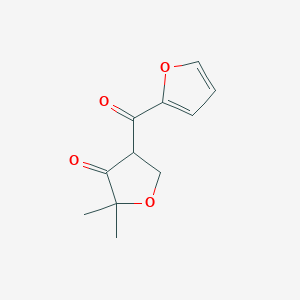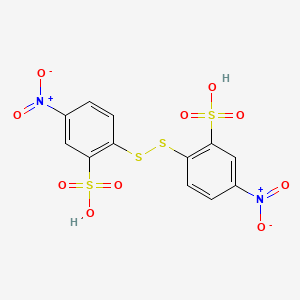
2, 2'-Dithiobis[5-nitro-benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is a chemical compound known for its utility in various biochemical applications. It is commonly used as a reagent for the quantification of thiol groups in proteins and peptides. The compound is characterized by its disulfide bond and nitrobenzenesulfonic acid groups, which contribute to its reactivity and functionality in biochemical assays .
Méthodes De Préparation
The synthesis of 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] involves several steps:
Oxidation of 2-nitro-5-chlorobenzaldehyde: This step converts the aldehyde to the corresponding carboxylic acid.
Introduction of the Thiol Group: Sodium sulfide is used to introduce the thiol group.
Coupling of Monomers: The monomers are coupled through oxidation with iodine to form the disulfide bond.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] undergoes several types of chemical reactions:
Oxidation and Reduction: The disulfide bond can be reduced to form thiol groups, and vice versa.
Substitution Reactions: The nitro groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include reducing agents like dithiothreitol (DTT) and oxidizing agents like iodine.
Major Products: The primary products of these reactions include 2-nitro-5-thiobenzoic acid and its derivatives.
Applications De Recherche Scientifique
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the quantification of thiol groups in various chemical assays.
Biology: Employed in the study of protein structure and function, particularly in the analysis of disulfide bonds in proteins.
Medicine: Utilized in the development of diagnostic assays for detecting thiol-containing biomolecules.
Industry: Applied in the production of pharmaceuticals and biochemical reagents
Mécanisme D'action
The compound exerts its effects primarily through its ability to react with thiol groups. The disulfide bond in 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is cleaved by thiol groups, forming a mixed disulfide and releasing 2-nitro-5-thiobenzoic acid. This reaction is highly specific and can be quantified spectrophotometrically, making it a valuable tool in biochemical assays .
Comparaison Avec Des Composés Similaires
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is often compared with other disulfide-containing compounds such as:
5,5’-Dithiobis(2-nitrobenzoic acid):
2,2’-Dithiobis(5-nitropyridine): Another disulfide compound used in biochemical assays, known for its unique electron-accepting properties.
The uniqueness of 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] lies in its specific reactivity with thiol groups and its utility in a wide range of biochemical applications .
Propriétés
Formule moléculaire |
C12H8N2O10S4 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
5-nitro-2-[(4-nitro-2-sulfophenyl)disulfanyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H8N2O10S4/c15-13(16)7-1-3-9(11(5-7)27(19,20)21)25-26-10-4-2-8(14(17)18)6-12(10)28(22,23)24/h1-6H,(H,19,20,21)(H,22,23,24) |
Clé InChI |
ZPTZXNMIWUFICS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


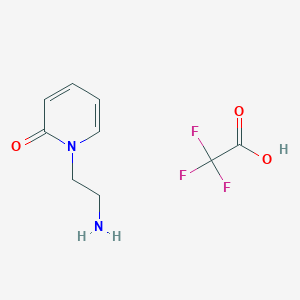
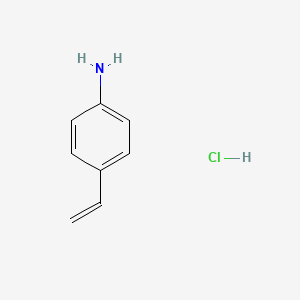
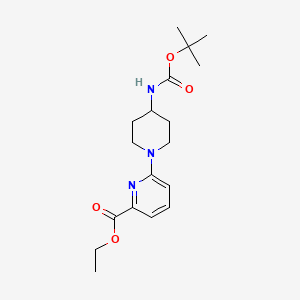
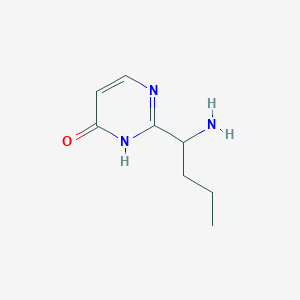
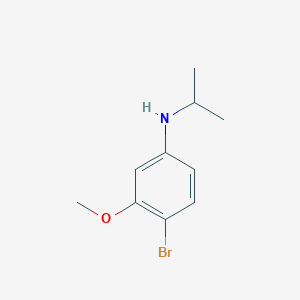
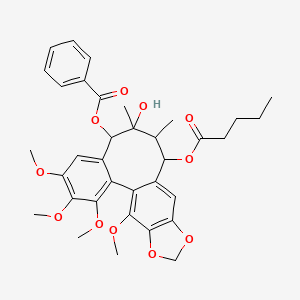

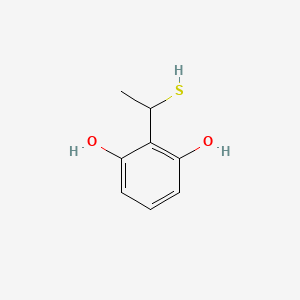

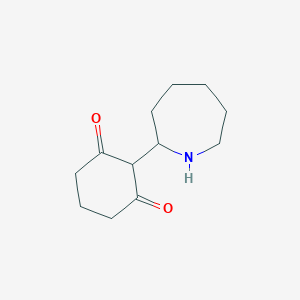
![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)

